4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-, also known as 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one), has been studied for its ultraviolet (UV) absorbing properties. This research suggests its potential application as an absorbance stabilizer molecule in various materials.
Studies have shown its effectiveness in absorbing UV radiation in the range of 300-350 nm, which is the region responsible for the degradation of many polymers and organic materials. [Source: ] This property makes it a potential candidate for use as an additive in materials such as plastics, coatings, and textiles to improve their durability and resistance to UV light-induced degradation.
Research also explores the potential of 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- as a hydrosilation agent. Hydrosilation is a chemical reaction involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon (C=C) bond.
Studies suggest that this compound might be used as a catalyst or promoter in hydrosilation reactions, potentially leading to the development of new and improved methods for the synthesis of silicone-based materials. [Source: ] However, further research is needed to fully understand its effectiveness and optimize its use in this context.
While the aforementioned applications are the most prominent in scientific research, limited studies suggest the exploration of 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- in other areas. These include:
2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) is an organic compound characterized by its unique structure, which consists of two 4H-benzoxazinone units linked by a phenylene group. Its molecular formula is C22H12N2O4, and it has a molecular weight of 368.34 g/mol. This compound exhibits a white to off-white crystalline appearance and is known for its solubility in solvents such as N,N-Dimethylformamide and methanol . The compound's structural features contribute to its potential applications in various fields, including medicinal chemistry and materials science.
The chemical reactivity of 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) primarily involves nucleophilic substitutions and cyclization reactions typical of benzoxazinone derivatives. These reactions can lead to the formation of various derivatives with modified biological and physical properties. The presence of the oxazinone moiety allows for potential reactions under acidic or basic conditions, facilitating the synthesis of more complex structures through condensation or electrophilic aromatic substitution .
Research indicates that 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) may exhibit notable biological activities. Compounds in the benzoxazinone family are often investigated for their antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound could possess cytotoxic effects against certain cancer cell lines, although further studies are needed to elucidate its mechanism of action and therapeutic potential .
Synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) typically involves the condensation of appropriate phenolic precursors with isocyanates or other reactive intermediates. One common method includes the reaction of 1,4-phenylenediamine with 4H-benzoxazin-4-one derivatives under controlled conditions to yield the bis-benzoxazinone structure . The reaction conditions can be optimized to enhance yield and purity.
This compound has potential applications in several areas:
Interaction studies involving 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) are crucial for understanding its biological mechanisms. These studies typically assess how the compound interacts with various biomolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and binding assays can provide insights into its affinity and specificity for target sites within biological systems .
Several compounds share structural similarities with 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one). Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4H-Benzoxazin-4-one | Single benzoxazinone unit | Simpler structure; less complex reactivity |
2-Amino-3-benzoxazinone | Substituted benzoxazinone | Exhibits different biological activities |
Benzophenone derivatives | Ketone-based compounds | Often used in UV filters; different functional applications |
The uniqueness of 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) lies in its dual benzoxazinone framework linked by a phenylene group, which may enhance its stability and biological activity compared to simpler derivatives. This structural complexity could lead to diverse applications not found in other similar compounds .
2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a symmetrical molecule consisting of two benzoxazinone moieties linked through a central 1,4-phenylene group. The compound is also known by several synonyms including 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) and 2-[4-(4-oxobenzo[d]1,3-oxazin-2-yl)phenyl]benzo[d]1,3-oxazin-4-one.
The compound is identified by the CAS Registry Number 18600-59-4 and has the molecular formula C₂₂H₁₂N₂O₄. It appears as a white to orange-green powder or crystalline solid at room temperature. The structure contains oxygen-nitrogen heterocycles that contribute to its chemical behavior and spectroscopic properties.
The physicochemical properties of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) are summarized in Table 1:
The compound's remarkably high melting point of 315-317°C indicates exceptional thermal stability, an important characteristic for applications in high-temperature environments. This property is attributed to the rigid molecular framework formed by the aromatic rings and the stabilizing effect of the oxazinone heterocycles.
Irritant